molecular formula C12H11N3O2S B2481044 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 866138-10-5

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

Cat. No.: B2481044
CAS No.: 866138-10-5
M. Wt: 261.3
InChI Key: JVWSQCKKVSZJIJ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is a synthetic pyrimidine derivative designed for research applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry, central to numerous biological processes and drug discovery efforts . This compound features a methyl substituent and a (4-nitrobenzyl)sulfanyl side chain, a modification known to be significant for biological activity. Pyrimidine derivatives, particularly those with sulfur-containing groups, are extensively investigated for their antimicrobial properties . The nitrobenzyl group is a common pharmacophore that can contribute to a molecule's electronic profile and biological interaction, similar to structures used in other research contexts . Researchers value this compound for its potential to serve as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and biological testing. The structural motif of substituted pyrimidines is found in compounds that exhibit a wide range of biological activities, including serving as inhibitors of crucial enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase . This makes them valuable tools for research in infectious diseases and oncology. Furthermore, such derivatives are explored for their antioxidant and anti-tumor effects in various experimental models . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-9-6-7-13-12(14-9)18-8-10-2-4-11(5-3-10)15(16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSQCKKVSZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319931
Record name 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866138-10-5
Record name 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine typically involves the reaction of 4-methylpyrimidine-2-thiol with 4-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrobenzyl group undergoes selective reduction to form an amine derivative. Common reducing agents include:

  • Catalytic hydrogenation : Using H2H_2 gas and palladium-on-carbon (Pd/C) in ethanol at 25–50°C.

  • Tin(II) chloride : In hydrochloric acid at 60–80°C .

  • Iron powder : With aqueous HClHCl under reflux .

Product :
4-Methyl-2-[(4-aminobenzyl)sulfanyl]pyrimidine\text{4-Methyl-2-[(4-aminobenzyl)sulfanyl]pyrimidine}
This reaction is critical for generating intermediates in pharmaceutical synthesis, particularly for DHFR inhibitors .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO2_2-) groups:

Reagent Conditions Product Reference
H2O2H_2O_2/AcOH0–5°C, 2–4 hoursSulfoxide derivative
mm-CPBADichloromethane, 25°C, 6 hoursSulfone derivative

Oxidation enhances electrophilicity, facilitating further substitution or biological activity modulation .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring undergoes SNAr at the 2-position due to the electron-withdrawing nitro group.

Example Reaction :
4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine+NH3EtOH, Δ2-Amino-4-methylpyrimidine derivative\text{this compound} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-methylpyrimidine derivative}

Key Conditions :

  • Nucleophiles: Amines, alkoxides, or thiols.

  • Solvents: Polar aprotic (DMF, DMSO) or ethanol.

  • Temperature: 60–100°C.

Nucleophilic Substitution at the Benzyl Position

The benzylsulfanyl group participates in alkylation or arylation via displacement reactions:

Reagents :

  • Alkyl halides (e.g., CH3ICH_3I) in the presence of K2CO3K_2CO_3.

  • Arylboronic acids under Suzuki-Miyaura coupling conditions .

Product :
4-Methyl-2-(aryl/alkylsulfanyl)pyrimidine\text{4-Methyl-2-(aryl/alkylsulfanyl)pyrimidine}

Complexation and Biological Interactions

The compound interacts with biological targets through:

  • Bioreduction : Nitro group reduction to reactive nitroso or hydroxylamine intermediates, which form adducts with cellular thiols .

  • Enzyme inhibition : Binding to dihydrofolate reductase (DHFR) via hydrogen bonding with the pyrimidine ring .

Mechanistic Insights

  • Nitro reduction : Proceeds via a nitroso intermediate, confirmed by 1H NMR^{1}\text{H NMR} .

  • Sulfoxidation : Follows a radical pathway in the presence of H2O2H_2O_2, as evidenced by ESR studies .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4-methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, have been investigated for their antimicrobial properties. Studies have shown that certain pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated effectiveness against pathogenic bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget OrganismZone of Inhibition (mm)Reference
This compoundE. coli16
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammoniumFusarium oxysporum56.4% inhibition
2-Amino-4-(4-NH2) pyrimidinesS. aureusModerate activity

Cancer Research

The compound also shows promise as a potential anti-cancer agent. Research indicates that pyrimidine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, specific pyrimidine derivatives have been reported to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .

Table 2: CDK Inhibition by Pyrimidine Derivatives

Compound NameCDK TargetIC50 (μM)Effect on Cell CycleReference
This compoundCDK20.004G2/M arrest
N-(substituted thiazol-2-yl)-N-(4-substituted phenyl)pyrimidine-2,4-diaminesCDK90.009Induces apoptosis

Material Science Applications

Polymer Development

In material science, the incorporation of sulfur-containing compounds like this compound into polymer matrices has been explored for enhancing the properties of materials used in flexible displays and coatings. The unique chemical structure contributes to the optical properties and thermal stability of polyimides derived from such compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives revealed that those containing nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. The compound this compound was part of this investigation, which highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Cell Cycle Regulation

Research focusing on the dual inhibition of CDK2 and CDK9 by pyrimidine derivatives demonstrated significant therapeutic potential against various cancers. The study found that treatment with these compounds led to a marked decrease in cell viability in tumor cell lines, suggesting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Sulfanyl-Linked Aromatic Groups
  • 4-Methyl-2-[(2-pyridinylmethyl)sulfanyl]pyrimidine (): Structure: Substitution of 4-nitrobenzyl with 2-pyridinylmethyl. The molecular weight is 217.29 g/mol, lower than the nitrobenzyl analog due to the absence of a nitro group .
  • 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine ():

    • Structure : Dual sulfanyl groups with chlorophenyl and pyridinyl substituents.
    • Impact : Chlorine atoms increase lipophilicity, which may enhance membrane permeability. The molecular formula (C23H17Cl2N3S2) and weight (470.43 g/mol) reflect bulkier substituents compared to the target compound .
Dihydropyrimidine Derivatives
  • 2-{[(4-Nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile ():
    • Structure : Dihydropyrimidine core with a 4-nitrobenzylsulfanyl group and a nitrile substituent.
    • Impact : The reduced pyrimidine ring and nitrile group may enhance hydrogen bonding and metabolic stability. Crystallographic analysis reveals an L-shaped conformation, influencing packing in solid states .

Functional Group Modifications

Sulfonamide vs. Sulfanyl Groups
  • Sulfamethazine (): Structure: 4-Amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide. Impact: The sulfonamide group replaces the sulfanyl linker, enhancing hydrogen-bonding capacity. This compound is a known antibiotic (melting point: 198°C), highlighting the importance of sulfonamide in antimicrobial activity .
  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Structure: Diaminopyrimidine core with a sulfanyl-linked acetamide. Impact: Intramolecular N–H⋯N hydrogen bonds create an S(7) ring motif, stabilizing the structure. The diaminopyrimidine moiety may improve DNA interaction compared to nitrobenzyl derivatives .
Antimicrobial Derivatives
  • 4-Methyl-2,6-bis({[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)pyrimidine ():
    • Structure : Dual oxadiazole-methylsulfanyl groups on a pyrimidine core.
    • Activity : Exhibits antimicrobial properties, suggesting nitroaryl groups enhance efficacy against pathogens. The oxadiazole rings may contribute to π-π stacking with biological targets .
Enzyme Inhibitors
  • N6-Methyl Adenosine Analogs (): Structure: Adenosine derivatives with pyrimidine-linked sulfanyl groups. Activity: Demonstrated inhibition against AlaDH (alanine dehydrogenase), highlighting the role of sulfanyl groups in enzyme binding. The nitrobenzyl analog may similarly target oxidoreductases .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine C12H11N3O2S 261.30 4-Nitrobenzylsulfanyl, methyl Electron-deficient core N/A
4-Methyl-2-[(2-pyridinylmethyl)sulfanyl]pyrimidine C11H11N3S 217.29 2-Pyridinylmethylsulfanyl Weaker electron withdrawal
2-{[(4-Nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-dihydropyrimidine-5-carbonitrile C15H13N3O2S 305.35 Dihydropyrimidine, nitrile L-shaped conformation, solid packing
Sulfamethazine C12H14N4O2S 278.32 Sulfonamide, dimethylpyrimidinyl Antibiotic (MP: 198°C)
4-Methyl-2,6-bis(oxadiazolylmethylsulfanyl)pyrimidine C20H14N6O4S2 466.49 Oxadiazole-methylsulfanyl Antimicrobial activity

Biological Activity

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12N4O2S
  • Molecular Weight : 272.31 g/mol
  • Functional Groups : Nitro group (-NO2), methyl group (-CH3), and a sulfanyl group (-S-).

The unique combination of these functional groups contributes to the compound's biological activities, particularly in anticancer and anti-inflammatory contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)
HT-29 (Colon)92.4
HCT116 (Colorectal)85.0
MCF-7 (Breast)Data Not Available

In vitro studies revealed that the compound has an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells (HT-29), indicating moderate efficacy in inhibiting cancer cell growth. Further investigations showed that it induces apoptosis through the activation of caspase pathways and cell cycle arrest at the G0/G1 phase, crucial for halting cancer progression.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines, including HCT116 and MCF7. The results indicated significant cytotoxicity, with flow cytometry revealing apoptosis induction in treated cells.
  • Mechanism Exploration : Another investigation focused on the compound's mechanism of action, revealing that it induces G0/G1 phase arrest in the cell cycle, which is crucial for halting cancer progression.

Safety and Toxicology

While the biological activities are promising, understanding the safety profile is essential. Preliminary toxicological assessments suggest that the compound has a moderate safety margin; however, further studies are needed to fully elucidate its toxicity mechanisms.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine, and how do reaction parameters affect intermediate formation?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where 2-chloro-4-methylpyrimidine reacts with 4-nitrobenzyl mercaptan. Key parameters include:

  • Base : Potassium carbonate (K₂CO₃) in DMF facilitates deprotonation of the thiol group.
  • Temperature : 60–80°C under inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >75% yield .
    • Critical Analysis : Excess 4-nitrobenzyl mercaptan (1.2–1.5 eq.) minimizes di-substitution byproducts. Reaction progress is monitored via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:3).

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows a singlet for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~8.2–7.5 ppm). ¹³C NMR confirms the pyrimidine ring carbons (δ ~160–155 ppm) and nitrobenzyl carbons.
  • Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (calc. 303.3 g/mol).
  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond angles (C-S-C ~105°) and confirms the sulfanyl linkage geometry .

Q. What protocols ensure stable handling and storage of this compound?

  • Methodological Answer :

  • Storage : Under argon at -20°C in amber vials to prevent photodegradation.
  • Solubility : Use anhydrous DMSO for stock solutions (10–50 mM).
  • Waste Management : Neutralize with 10% sodium bicarbonate before disposal as halogenated organic waste .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Pathway Modeling : Density functional theory (DFT) calculates activation energies for substitution steps. For example, B3LYP/6-31G* level simulations identify transition states and predict regioselectivity.
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity (e.g., DMF vs. THF) to enhance nucleophilicity of the thiol group.
  • ICReDD Workflow : Combines quantum mechanics (QM) with experimental feedback loops to refine reaction conditions (e.g., catalyst screening) .

Q. How can contradictory biological activity data for this compound be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) to isolate functional group contributions.
  • Molecular Docking : AutoDock Vina predicts binding modes to human serum albumin vs. target enzymes, explaining variability in pharmacokinetic profiles .

Q. What advanced reactor designs improve scalability of this compound synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Two-step synthesis with in-line scavenger columns (e.g., silica for acid removal) achieves 85% purity.
  • Process Parameters : Optimize flow rate (1 mL/min) and residence time (30 min) via design of experiments (DoE).
  • Scale-Up Challenges : Mitigate exothermicity using jacketed reactors with temperature control (±2°C) .

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